N-(3,4-difluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine
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Overview
Description
N-(3,4-difluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound with potential applications in medicinal chemistry. This compound features a naphthyridine core, which is known for its diverse biological activities, and is functionalized with difluorophenyl and methylpiperidinyl groups, enhancing its pharmacological properties.
Mechanism of Action
Target of Action
The primary target of this compound is Dipeptidyl Peptidase-IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down certain proteins, including some that are involved in regulating insulin secretion. Inhibiting DPP-IV can help to increase the levels of these proteins, which can help to regulate blood glucose levels.
Mode of Action
The compound interacts with DPP-IV by binding to its active site, thereby inhibiting the enzyme’s activity . This prevents the breakdown of incretin hormones, such as GLP-1 and GIP, which stimulate insulin secretion in response to meals. As a result, blood glucose levels are better regulated.
Biochemical Pathways
The inhibition of DPP-IV leads to increased levels of incretin hormones. These hormones stimulate the pancreas to release more insulin, a hormone that helps cells absorb glucose from the bloodstream. At the same time, they inhibit the release of glucagon, a hormone that signals the liver to release stored glucose into the bloodstream. The net effect is a decrease in blood glucose levels .
Result of Action
The result of the compound’s action is a decrease in blood glucose levels. By inhibiting DPP-IV and thereby increasing the levels of incretin hormones, the compound helps to regulate insulin and glucagon secretion. This leads to increased insulin availability and decreased glucagon levels, which together help to lower blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common approach includes:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the difluorophenyl group: This step often involves nucleophilic aromatic substitution reactions.
Attachment of the methylpiperidinyl group: This can be done using reductive amination or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- **(3,4-Difluorophenyl)methyl][3-(4-methylpiperidin-1-yl)propyl]amine
Phenoxy acetamide derivatives: These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
What sets N-(3,4-difluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine apart is its unique combination of functional groups, which can confer distinct pharmacological properties. Its naphthyridine core and difluorophenyl group are particularly noteworthy for their potential to enhance biological activity and specificity.
Properties
IUPAC Name |
[4-(3,4-difluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O/c1-13-7-9-28(10-8-13)22(29)17-12-25-21-16(5-3-14(2)26-21)20(17)27-15-4-6-18(23)19(24)11-15/h3-6,11-13H,7-10H2,1-2H3,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRNLHCGUHHUJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)F)F)C=CC(=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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